Cas no 2728477-58-3 (1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanamine)

1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanamine is a bifunctional amine compound featuring an azetidine core with dual aminomethyl substituents, offering versatile reactivity for synthetic applications. Its rigid azetidine scaffold enhances structural stability, while the benzyl group provides additional functionalization potential. The presence of two primary amine groups enables its use as a building block in pharmaceutical and agrochemical synthesis, particularly in the development of heterocyclic compounds and chelating agents. The compound's balanced lipophilicity and reactivity make it suitable for cross-coupling reactions, polymer modifications, and ligand design. Its well-defined structure ensures reproducibility in research and industrial processes, supporting applications in medicinal chemistry and material science.
1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanamine structure
2728477-58-3 structure
Product Name:1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanamine
CAS No:2728477-58-3
MF:C12H19N3
MW:205.299362421036
CID:6041919
PubChem ID:165593395
Update Time:2025-06-11

1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanamine Chemical and Physical Properties

Names and Identifiers

    • EN300-37084885
    • 1-[3-(aminomethyl)-1-benzylazetidin-3-yl]methanamine
    • 2728477-58-3
    • 1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanamine
    • Inchi: 1S/C12H19N3/c13-7-12(8-14)9-15(10-12)6-11-4-2-1-3-5-11/h1-5H,6-10,13-14H2
    • InChI Key: YXLVODKZEQXFNO-UHFFFAOYSA-N
    • SMILES: N1(CC2C=CC=CC=2)CC(CN)(CN)C1

Computed Properties

  • Exact Mass: 205.157897619g/mol
  • Monoisotopic Mass: 205.157897619g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 55.3Ų

1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanamine Pricemore >>

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Additional information on 1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanamine

Research Brief on 1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanamine (CAS: 2728477-58-3): Recent Advances and Applications

1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanamine (CAS: 2728477-58-3) is a structurally unique compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its azetidine core and dual aminomethyl functionalities, has been explored for its potential applications in drug discovery, particularly as a versatile scaffold for the development of novel therapeutics. Recent studies have highlighted its role in modulating protein-protein interactions, enzyme inhibition, and as a key intermediate in the synthesis of bioactive molecules.

One of the most notable advancements in the research of this compound is its application in the design of small-molecule inhibitors targeting G protein-coupled receptors (GPCRs). A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanamine exhibited high affinity and selectivity for specific GPCR subtypes, offering promising leads for the treatment of neurological disorders. The study utilized molecular docking and dynamic simulations to elucidate the binding mechanisms, revealing critical interactions between the compound's aminomethyl groups and receptor active sites.

In addition to its pharmacological potential, recent synthetic methodologies have focused on optimizing the production of 1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanamine. A breakthrough in this area was reported in Organic Letters, where researchers developed a one-pot, catalyst-free synthesis route that significantly improved yield and purity. This advancement not only enhances the scalability of the compound but also reduces the environmental impact associated with traditional multi-step syntheses.

Further investigations into the biological activities of this compound have uncovered its potential as an antimicrobial agent. A 2022 study in Bioorganic & Medicinal Chemistry Letters identified that certain analogs of 1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanamine exhibited potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from existing antibiotics.

Looking ahead, the versatility of 1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanamine continues to inspire innovative research. Current efforts are directed toward exploring its applications in targeted drug delivery systems, where its structural features could facilitate the development of prodrugs with enhanced bioavailability. Additionally, ongoing computational studies aim to expand the compound's utility in fragment-based drug design, leveraging its unique pharmacophoric properties.

In conclusion, 1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanamine (CAS: 2728477-58-3) represents a promising scaffold in medicinal chemistry with diverse applications. Its recent advancements in synthesis, biological activity, and therapeutic potential underscore its importance in the field. Future research will likely focus on translating these findings into clinical applications, addressing unmet medical needs across various disease areas.

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